

# Crystal structure of 4,4'-Dimethyltriphenylamine

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## Compound of Interest

Compound Name: 4,4'-Dimethyltriphenylamine

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An In-depth Technical Guide on the Crystal Structure of **4,4'-Dimethyltriphenylamine** and its Derivatives

This technical guide provides a comprehensive overview of the crystal structure of **4,4'-Dimethyltriphenylamine** (also known as N,N-di-p-tolylaniline) and its derivatives. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the structural landscape of this important class of compounds. Due to the limited availability of a complete public crystallographic dataset for the parent **4,4'-Dimethyltriphenylamine**, this guide leverages data from closely related derivatives to infer and present the core structural features.

## Introduction

**4,4'-Dimethyltriphenylamine** and its derivatives are of significant interest in materials science and organic electronics due to their unique photophysical and electronic properties. The spatial arrangement of the tolyl groups around the central nitrogen atom, including bond lengths, bond angles, and dihedral angles, critically influences the molecular packing in the solid state. These structural parameters, in turn, dictate the material's bulk properties, such as charge mobility and thermal stability. This guide summarizes key crystallographic data from derivatives, details the experimental protocols for structure determination, and provides visual representations of the molecular structure and experimental workflows.

## Crystallographic Data

The following tables summarize key crystallographic data for derivatives containing the **4,4'-dimethyltriphenylamine** moiety. This data provides insight into the expected bond lengths and

angles of the core structure.

Table 1: Selected Bond Lengths for **4,4'-Dimethyltriphenylamine** Derivatives

Bond	Length (Å) in Derivative 1[1]	Length (Å) in Derivative 2[2]
N - C(phenyl)	1.441(2)	-
N - C(tolyl1)	1.444(2)	-
N - C(tolyl2)	1.366(2)	-
C - C (avg in tolyl ring)	~1.39	~1.39
C - C (methyl)	~1.51	~1.51

Derivative 1: 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile Derivative 2: 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine (Note: Specific bond lengths for Derivative 2 were not detailed in the provided search results.)

Table 2: Selected Bond Angles for **4,4'-Dimethyltriphenylamine** Derivatives

Angle	Angle (°) in Derivative 1[1]	Angle (°) in Derivative 2[2]
C(phenyl)-N-C(tolyl1)	120.27(14)	-
C(phenyl)-N-C(tolyl2)	123.02(15)	-
C(tolyl1)-N-C(tolyl2)	116.71(14)	-

Derivative 1: 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile Derivative 2: 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine (Note: Specific bond angles for Derivative 2 were not detailed in the provided search results.)

Table 3: Crystal System and Space Group for a Derivative

Compound	Crystal System	Space Group	Reference
4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[3][4][5]thiadiazol-2-yl)-imine	Monoclinic	P21/n	[2]

## Experimental Protocols

The determination of the crystal structure of **4,4'-dimethyltriphenylamine** derivatives typically involves single-crystal X-ray diffraction. The general experimental protocol is as follows:

### 3.1. Synthesis and Crystallization

The synthesis of **4,4'-Dimethyltriphenylamine** derivatives is often achieved through condensation reactions. For instance, reacting N,N-p-ditolylaniline with tetracyanoethylene in DMF can yield single crystals suitable for X-ray diffraction upon slow evaporation of the solvent. [1] Another method involves the reaction of a suitable aldehyde with an amine in an appropriate solvent to form an imine, followed by crystallization.[2]

### 3.2. Single-Crystal X-ray Diffraction

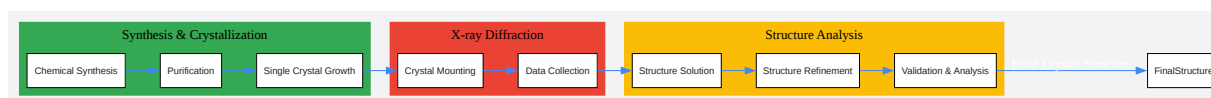
- **Crystal Mounting:** A suitable single crystal of the compound is carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo K $\alpha$  radiation). As the crystal is rotated, the diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]

## Visualizations

### 4.1. Molecular Structure of 4,4'-Dimethyltriphenylamine

Caption: Molecular structure of 4,4'-Dimethyltriphenylamine.

### 4.2. Experimental Workflow for Crystal Structure Determination



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Caption: Generalized workflow for single-crystal X-ray diffraction.

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